3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with phenyl and pyridin-2-ylmethyl substituents, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of HMS3469I13 is the mycobacterial ATP synthase . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis (TB). By inhibiting this enzyme, HMS3469I13 disrupts the energy production of the bacterium, leading to its death .
Mode of Action
HMS3469I13 interacts with its target, the mycobacterial ATP synthase, by binding to it and inhibiting its function . This interaction disrupts the normal functioning of the ATP synthase, preventing it from synthesizing ATP, the main energy currency of the cell. This leads to an energy deficit in the bacterium, which ultimately results in its death .
Biochemical Pathways
The inhibition of ATP synthase by HMS3469I13 affects the energy metabolism pathway of M.tb . ATP synthase is a key enzyme in this pathway, responsible for the synthesis of ATP from ADP and inorganic phosphate. By inhibiting this enzyme, HMS3469I13 disrupts the production of ATP, leading to an energy crisis within the bacterium that ultimately results in its death .
Result of Action
The result of HMS3469I13’s action is the potent in vitro growth inhibition of M.tb . By inhibiting the mycobacterial ATP synthase, HMS3469I13 disrupts the energy metabolism of the bacterium, leading to its death . This makes HMS3469I13 a potential candidate for the treatment of TB, particularly drug-resistant forms of the disease .
Action Environment
The action of HMS3469I13, like that of many other drugs, can be influenced by various environmental factors While specific details regarding the influence of environmental factors on the action, efficacy, and stability of HMS3469I13 are not available from the search results, it is generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug
Biochemical Analysis
Biochemical Properties
3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), particularly CDK2, which is involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system, thereby affecting neurotransmission .
Cellular Effects
3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine results in increased acetylcholine levels, which can enhance synaptic transmission and improve cognitive function .
Molecular Mechanism
The molecular mechanism of action of 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves several key interactions at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, it binds to the active site of acetylcholinesterase, blocking the hydrolysis of acetylcholine and leading to increased neurotransmitter levels . These interactions result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest in cancer cells . In neuronal cells, prolonged inhibition of acetylcholinesterase by 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can enhance cognitive function over time .
Dosage Effects in Animal Models
The effects of 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and neurotoxicity. In animal models of neurodegenerative diseases, low doses of 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine have been shown to improve cognitive function by enhancing cholinergic neurotransmission .
Metabolic Pathways
3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with CDK2 and acetylcholinesterase also influences cellular metabolism by altering the activity of these key enzymes .
Transport and Distribution
The transport and distribution of 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. In the nervous system, the compound’s interaction with acetylcholinesterase affects its distribution and enhances its effects on neurotransmission .
Subcellular Localization
The subcellular localization of 3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . In neuronal cells, it is also found in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic neurotransmission . Post-translational modifications, such as phosphorylation, can further influence the compound’s localization and activity.
Preparation Methods
The synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core.
Reaction Conditions: The reaction typically involves the use of reagents such as DIPEA (N,N-diisopropylethylamine) and PrOH (propanol) under reflux conditions for 3-15 hours.
Chemical Reactions Analysis
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Scientific Research Applications
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its biological activity against Mycobacterium tuberculosis has been a significant focus of research.
Comparison with Similar Compounds
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with different substituents, leading to variations in biological activity.
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Contains dichlorophenyl and pyridin-4-ylmethyl groups, which alter its chemical properties and biological effects.
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: The presence of a bromine atom and different pyridinyl substitution impacts its reactivity and applications.
Properties
IUPAC Name |
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5/c1-3-9-18(10-4-1)21-17-27-29-23(26-16-20-13-7-8-14-25-20)15-22(28-24(21)29)19-11-5-2-6-12-19/h1-15,17,26H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKMXODUNSBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.